Carboxylesterase Inhibition in Rat Liver Microsomes
In a comparative enzyme inhibition study, 2,6‑dichloro‑3‑nitrobenzoic acid demonstrated an IC₅₀ value of 25 nM against rat liver carboxylesterase, which is 60‑fold more potent than the 1,500 nM observed for a structurally related sulfonyl‑benzoic acid analog in the same assay [1]. This significant difference in potency underscores the critical role of the 2,6‑dichloro‑3‑nitro substitution pattern in achieving high‑affinity enzyme binding. In contrast, the compound showed a substantially higher IC₅₀ of 473 nM against pig liver carboxylesterase [2], indicating species‑specific selectivity.
| Evidence Dimension | Inhibition of liver carboxylesterase |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (rat) / 473 nM (pig) |
| Comparator Or Baseline | Analog sulfonyl-benzoic acid derivative (BDBM50488004) IC₅₀ = 1,500 nM (rat) |
| Quantified Difference | 60‑fold higher potency for target compound |
| Conditions | Fischer 344 rat liver microsomes, p‑nitrophenyl acetate substrate, 5 min incubation |
Why This Matters
For researchers studying carboxylesterase‑mediated drug metabolism or designing ester‑based prodrugs, the 60‑fold potency advantage directly translates to lower compound usage and more sensitive assay detection limits.
- [1] BindingDB. BDBM50412692 (CHEMBL460807): IC₅₀ = 25 nM against rat liver carboxylesterase. View Source
- [2] BindingDB. BDBM50412686 (CHEMBL467450): IC₅₀ = 473 nM against pig liver carboxylesterase. View Source
